molecular formula C21H21N3O2S B2897125 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797959-31-9

2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2897125
CAS No.: 1797959-31-9
M. Wt: 379.48
InChI Key: ZMXIWLOGCFASGG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzylthio group, a cyclopropyl-substituted oxadiazole ring, and a phenylacetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a benzyl halide with a thiol or thiolate.

    Coupling with phenylacetamide: The final step involves the coupling of the oxadiazole intermediate with phenylacetamide under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfonyl chlorides.

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction of the oxadiazole ring.

    Substituted phenylacetamides: from electrophilic aromatic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The oxadiazole ring and benzylthio group may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(2-phenylacetamide): Lacks the oxadiazole ring.

    N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide: Lacks the benzylthio group.

    2-(benzylthio)-N-(2-(methyl)phenyl)acetamide: Lacks the cyclopropyl-substituted oxadiazole ring.

Uniqueness

The unique combination of the benzylthio group, cyclopropyl-substituted oxadiazole ring, and phenylacetamide moiety in 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(14-27-13-15-6-2-1-3-7-15)22-18-9-5-4-8-17(18)12-20-23-21(24-26-20)16-10-11-16/h1-9,16H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXIWLOGCFASGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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